4(1H)-Quinolinone, 2-ethyl-6-methoxy-
Description
Significance of the Quinoline (B57606) Scaffold in Chemical Research
The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry and materials science. wikipedia.orgjptcp.com Its unique electronic properties and the ability to functionalize it at various positions have made it a versatile building block for the synthesis of a wide array of biologically active compounds. jptcp.comquimicaorganica.org Quinoline derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. jptcp.comquimicaorganica.org The structural rigidity and the capacity for hydrogen bonding and other non-covalent interactions contribute to its ability to bind effectively to various biological targets. quimicaorganica.org This has led to the development of numerous quinoline-based drugs and candidates in clinical trials. wikipedia.org
Historical Context of Quinolinone Derivatives in Academic Investigation
The history of quinolinone derivatives is intrinsically linked to the broader exploration of quinoline chemistry. The synthesis of quinolones has been a subject of study since the late 19th century, with the development of foundational named reactions that are still in use today. The Conrad-Limpach synthesis, first described in 1887, involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4-quinolinones. wikipedia.orgsynarchive.com This method, along with the Knorr quinoline synthesis, which can yield 2-quinolones, laid the groundwork for accessing a diverse range of substituted quinolinone cores. researchgate.netchemicalbook.com Another significant historical method is the Camps cyclization, which involves the intramolecular cyclization of N-(2-acylaryl)amides to produce 2- and 4-quinolones. nih.govresearchgate.netresearchgate.net These classical methods have been continuously refined and adapted, providing chemists with a robust toolbox for the synthesis of novel quinolinone derivatives for academic and industrial research.
Scope and Research Focus on 4(1H)-Quinolinone, 2-ethyl-6-methoxy-
While the broader class of quinolinones is well-documented, specific research and detailed experimental data for 4(1H)-Quinolinone, 2-ethyl-6-methoxy- are not extensively available in publicly accessible scientific literature. Consequently, this article will focus on the probable synthetic routes and potential areas of research interest for this compound, drawing inferences from the established chemistry of closely related 2-alkyl and 6-methoxy substituted 4(1H)-quinolinones. The discussion will be grounded in the fundamental principles of quinoline chemistry and the known structure-activity relationships of analogous compounds.
Chemical Synthesis and Characterization
The synthesis of 4(1H)-quinolinones is a well-established area of organic chemistry, with several classical and modern methods available. For the specific target compound, 4(1H)-Quinolinone, 2-ethyl-6-methoxy-, the most probable synthetic approaches would be variations of the Conrad-Limpach or Camps cyclization reactions.
A plausible Conrad-Limpach approach would involve the reaction of p-anisidine (B42471) (4-methoxyaniline) with an appropriate β-ketoester, such as ethyl 3-oxopentanoate (B1256331). The initial reaction would form an enamine intermediate, which would then undergo a thermally induced cyclization to yield the desired 4-hydroxyquinoline, which is the tautomer of the 4(1H)-quinolinone. wikipedia.orgsynarchive.com
Alternatively, a Camps cyclization route could be envisioned. nih.govresearchgate.net This would likely start with the acylation of p-anisidine with a suitable acylating agent to form an N-(2-acylaryl)amide, which would then be subjected to base-mediated intramolecular cyclization to furnish the 4(1H)-quinolinone ring system.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | General Appearance |
| 4(1H)-Quinolinone, 2-ethyl-6-methoxy- | C12H13NO2 | 203.24 | Expected to be a solid at room temperature |
This data is theoretical and based on the chemical structure.
Research Applications and Future Directions
Given the diverse biological activities of the quinolinone scaffold, it is reasonable to hypothesize that 4(1H)-Quinolinone, 2-ethyl-6-methoxy- could be a subject of interest in medicinal chemistry research. The presence of the methoxy (B1213986) group at the 6-position and the ethyl group at the 2-position could modulate its physicochemical properties and biological activity compared to other quinolinones.
Research on structurally similar 6-methoxy-4-quinolone derivatives has indicated potential as antimitotic agents. jptcp.com Furthermore, other substituted quinolones have been investigated for a wide range of therapeutic applications, including as antibacterial and anticancer agents. nih.gov
Future research on 4(1H)-Quinolinone, 2-ethyl-6-methoxy- would likely involve its synthesis and subsequent screening for various biological activities. Structure-activity relationship (SAR) studies, comparing its activity to other 2-substituted and 6-substituted quinolinones, would be crucial in understanding the contribution of the ethyl and methoxy groups to its potential therapeutic effects. One-pot synthesis approaches, which are becoming increasingly popular for their efficiency and sustainability, could also be explored for the preparation of this and related compounds. nih.gov
Structure
3D Structure
Properties
CAS No. |
135016-13-6 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-ethyl-6-methoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C12H13NO2/c1-3-8-6-12(14)10-7-9(15-2)4-5-11(10)13-8/h4-7H,3H2,1-2H3,(H,13,14) |
InChI Key |
UYYINXKRZUQMMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)C2=C(N1)C=CC(=C2)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 1h Quinolinone, 2 Ethyl 6 Methoxy
General Synthetic Strategies for 4(1H)-Quinolinones
The formation of the 4(1H)-quinolinone core is achievable through several classic and modern synthetic reactions. These methods typically involve the cyclization of appropriately substituted aniline (B41778) precursors.
The Knorr quinoline (B57606) synthesis is a fundamental reaction in organic chemistry used to produce 2-hydroxyquinolines from the cyclization of β-ketoanilides in the presence of a strong acid, often sulfuric acid. nih.govchemicalbook.com This intramolecular electrophilic aromatic substitution reaction involves the elimination of water. chemicalbook.com While the primary product is a 2-hydroxyquinoline, the methodology is closely related to the synthesis of the isomeric 4-hydroxyquinolines (which are tautomers of 4(1H)-quinolinones) and the reaction conditions can sometimes influence the formation of one isomer over the other. chemicalbook.com
The reaction begins with the formation of a β-ketoanilide from the reaction of an aniline with a β-ketoester. Under forcing conditions, such as heating in a large excess of polyphosphoric acid (PPA) or sulfuric acid, the anilide cyclizes to form the 2-hydroxyquinoline. chemicalbook.com For the synthesis of 2-alkyl derivatives, a β-ketoester with the desired alkyl substituent is used.
A 2007 study recommended triflic acid for preparative purposes in Knorr cyclizations. chemicalbook.com The scope of the Knorr synthesis has been extended to include β-ketoesters that lack protons at the α-position. nih.gov
The Conrad-Limpach synthesis is one of the most common and direct methods for preparing 2-alkyl-4(1H)-quinolinones. wikipedia.orgacs.org The reaction involves the condensation of an aniline with a β-ketoester. wikipedia.org The process is typically a two-step sequence:
Condensation: The aniline reacts with the β-ketoester, usually under acid catalysis at moderate temperatures, to form a β-aminoacrylate (a Schiff base enamine tautomer). wikipedia.orgnih.gov
Cyclization: The intermediate β-aminoacrylate is heated to high temperatures (around 250 °C) to induce thermal cyclization, followed by elimination of an alcohol to yield the 4-hydroxyquinoline, which exists in tautomeric equilibrium with the 4(1H)-quinolinone form. wikipedia.orgnih.gov
The choice of solvent is critical for high yields in the cyclization step; inert, high-boiling solvents like mineral oil or Dowtherm A are often employed to facilitate the high temperatures required for the ring-closing annulation. wikipedia.orgnih.gov The reaction is sensitive to temperature, as higher temperatures during the initial condensation can favor reaction at the ester group, leading to a β-keto anilide, the precursor for the Knorr synthesis of 2-hydroxyquinolines. wikipedia.org
Table 1: Comparison of Knorr and Conrad-Limpach Syntheses
| Feature | Knorr Quinoline Synthesis | Conrad-Limpach Synthesis |
|---|---|---|
| Starting Materials | Aniline, β-Ketoester | Aniline, β-Ketoester |
| Key Intermediate | β-Ketoanilide nih.gov | β-Aminoacrylate wikipedia.org |
| Primary Product | 2-Hydroxyquinoline chemicalbook.com | 4-Hydroxyquinoline / 4(1H)-Quinolone wikipedia.org |
| Typical Conditions | Strong acid (H₂SO₄, PPA), heat chemicalbook.com | Condensation at moderate temp.; Cyclization at high temp. (~250 °C) wikipedia.org |
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like quinolones in a single step from three or more reactants. wikipedia.orgwikipedia.org These reactions are highly valued for their ability to construct diverse molecular scaffolds without isolating intermediates. wikipedia.org
Several MCRs have been developed for quinoline and quinolinone synthesis. For example, pyrimido[4,5-b]quinolines have been synthesized via a one-pot reaction of an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil. wikipedia.org Another approach describes an L-proline catalyzed one-pot, three-component reaction of anilines, aromatic aldehydes, and a pyrazolone (B3327878) derivative to form 1H-pyrazolo[3,4-b]quinolines. wikipedia.org While not directly forming simple 4(1H)-quinolinones, these methods highlight the power of MCRs in building fused quinoline ring systems, which can be conceptually adapted.
This category broadly encompasses reactions like the Conrad-Limpach and Gould-Jacobs syntheses, which are fundamental to forming the quinolinone ring system. The Gould-Jacobs reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate, which upon thermal cyclization and subsequent hydrolysis and decarboxylation, yields a 4(1H)-quinolinone. nih.gov
A more direct cyclization involves the reaction of anilines with β-keto esters to form an enamine intermediate, which is then cyclized. nih.gov The acid-catalyzed condensation of the β-keto ester with an aniline affords the enamine tautomer of the Schiff base. nih.gov Subsequent heating promotes the Conrad-Limpach cyclization to give the 2-alkyl-4(1H)-quinolone. nih.gov The accessibility of various substituted anilines and β-keto esters makes this a versatile and widely used strategy for preparing a diverse range of 4(1H)-quinolinone derivatives. acs.orgnih.gov
Specific Synthesis of 4(1H)-Quinolinone, 2-ethyl-6-methoxy-
While a specific documented synthesis for 4(1H)-Quinolinone, 2-ethyl-6-methoxy- is not prevalent in the surveyed literature, a viable synthetic route can be proposed based on the well-established Conrad-Limpach reaction.
The most logical and direct approach to synthesizing 4(1H)-Quinolinone, 2-ethyl-6-methoxy- is via a Conrad-Limpach type reaction. This pathway utilizes readily available starting materials to construct the target molecule in a two-step process.
Proposed Synthesis:
Starting Materials: The synthesis would commence with p-anisidine (B42471) (4-methoxyaniline) , which provides the 6-methoxy substituted benzene (B151609) ring, and ethyl 3-oxopentanoate (B1256331) , which supplies the 2-ethyl group and the remaining atoms for the heterocyclic ring.
Condensation: p-Anisidine and ethyl 3-oxopentanoate would be reacted in the presence of a catalytic amount of acid (e.g., sulfuric acid or acetic acid). This step forms the key intermediate, ethyl 3-((4-methoxyphenyl)amino)pent-2-enoate.
Thermal Cyclization: The resulting enamine intermediate is then heated in a high-boiling point, inert solvent such as Dowtherm A or mineral oil. The high temperature (typically >200 °C) induces an intramolecular cyclization (annulation), followed by the elimination of ethanol. This ring-closure forms the desired 4(1H)-Quinolinone, 2-ethyl-6-methoxy- product, which would likely precipitate from the reaction mixture upon cooling.
This proposed route is analogous to the general Conrad-Limpach synthesis used for many 2-alkyl-4(1H)-quinolones and the Knorr-type synthesis of 6-methoxy-4-(trifluoromethyl)-1H-quinolin-2-one from p-anisidine, making it a highly plausible pathway. chemicalbook.comnih.gov
Table 2: Proposed Reagents for Synthesis of 4(1H)-Quinolinone, 2-ethyl-6-methoxy-
| Reactant | Role |
|---|---|
| p-Anisidine (4-methoxyaniline) | Provides the substituted aniline backbone for the 6-methoxy group. |
| Ethyl 3-oxopentanoate | Acts as the β-keto ester, providing the C2-ethyl group and C3/C4 atoms. |
| Acid Catalyst (e.g., H₂SO₄) | Facilitates the initial condensation to form the enamine intermediate. |
Regiospecificity and Stereoselectivity in Synthetic Approaches
The synthesis of quinolinone derivatives often involves cyclization reactions where regioselectivity, the control of the position of substitution, is a critical factor. For instance, in the synthesis of related quinolinone systems, the choice of starting materials and reaction conditions dictates the final arrangement of substituents on the heterocyclic ring. While specific studies on the regiospecific and stereoselective synthesis of 2-ethyl-6-methoxy-4(1H)-quinolinone are not extensively detailed in the provided results, general principles of quinolinone synthesis, such as the Gould-Jacobs and Conrad-Limpach reactions, rely on the inherent reactivity of the aniline and dicarbonyl precursors to achieve specific regioisomers. nih.gov
Stereoselectivity becomes particularly relevant when introducing chiral centers. For example, in the synthesis of 1,2-dihydroquinolinehydrazonopropanoate derivatives, an aza-Michael addition reaction between hydrazinylquinolinones and ethyl propiolate proceeded stereoselectively to yield the E-configuration of the final products, as confirmed by X-ray crystallography. nih.gov This highlights that while the core synthesis of the quinolinone ring itself may not always involve the creation of a stereocenter, subsequent reactions on the quinolinone scaffold can be designed to proceed with high stereocontrol.
Derivatization Strategies for 4(1H)-Quinolinone, 2-ethyl-6-methoxy-
Once the 2-ethyl-6-methoxy-4(1H)-quinolinone core is synthesized, it can be further modified at several positions to create a library of derivatives with potentially diverse biological activities.
The nitrogen atom at the 1-position of the quinolinone ring is a common site for derivatization. Alkylation of the nitrogen in quinolin-2(1H)-one derivatives has been shown to be a facile process. For instance, the reaction of 6-methoxyquinolin-2(1H)-one with 2-bromoacetophenone (B140003) in the presence of a base like potassium carbonate in DMF yields a mixture of N-alkylated and O-alkylated products, with the N-alkylated product being the major one. researchgate.net This suggests that similar N-alkylation strategies could be applied to 2-ethyl-6-methoxy-4(1H)-quinolinone. The choice of the alkylating agent and reaction conditions can influence the ratio of N- to O-alkylation. Studies on related isoquinoline (B145761) systems have also demonstrated that N-alkylation is a key initial step for subsequent rearrangements and functionalizations. researchgate.net
A study on the alkylation of various quinolin-2(1H)-one derivatives demonstrated that substitution at the C(6) and C(7) positions with methoxy (B1213986) groups led to the formation of both N1- and O2-alkylated products, with the N-alkylated product predominating. researchgate.net This provides a strong precedent for the expected reactivity of 2-ethyl-6-methoxy-4(1H)-quinolinone.
Table 1: N-Alkylation of Quinolin-2(1H)-one Derivatives
| Starting Material | Alkylating Agent | Base/Solvent | Product(s) | Major Product | Reference |
|---|---|---|---|---|---|
| 6-methoxyquinolin-2(1H)-one | 2-bromoacetophenone | K2CO3/DMF | N- and O-alkylated | N-alkylated | researchgate.net |
Modifications at the C-3 Position
The C-3 position of the quinolinone ring is another key site for introducing chemical diversity. While direct modification of the C-3 position of 2-ethyl-6-methoxy-4(1H)-quinolinone is not explicitly detailed, related chemistries provide insights. For example, the synthesis of 3-substituted 4-hydroxycoumarins, which share a similar heterocyclic core, can be achieved through various methods, including the condensation of acetyl salicyloyl chlorides with malonic esters. researchgate.net In some quinolinone syntheses, the C-3 substituent is introduced as part of the initial cyclization reaction. For instance, the Gould-Jacobs reaction can utilize substituted malonic esters to install a group at the C-3 position. nih.gov
Electrophilic aromatic substitution reactions such as halogenation and nitration are common methods for functionalizing aromatic rings. The methoxy group at the C-6 position of 2-ethyl-6-methoxy-4(1H)-quinolinone is an activating, ortho-, para-directing group. Therefore, electrophilic attack would be expected to occur at the C-5 and C-7 positions. While specific examples for the halogenation or nitration of this exact compound are not available, the general principles of electrophilic substitution on activated quinoline rings would apply. For instance, the synthesis of 5-hydroxy-6,8-dinitro-2(1H)-quinolinone has been reported, indicating that nitration of the quinolinone ring is feasible. semanticscholar.org Mechanochemical methods have also been developed for the highly selective reduction of nitroarenes to amines, a transformation that could be useful for further derivatization after a nitration step. rsc.org
The attachment of other heterocyclic rings to the quinolinone scaffold is a widely used strategy in drug discovery to create hybrid molecules with enhanced biological properties.
Tetrazole: Tetrazole moieties can be synthesized from nitriles via cycloaddition with azides. nih.govorganic-chemistry.org A potential synthetic route to a tetrazole-containing derivative of 2-ethyl-6-methoxy-4(1H)-quinolinone could involve the introduction of a nitrile group onto the quinolinone ring, followed by reaction with sodium azide (B81097). The synthesis of 1-substituted 1H-tetrazoles can be achieved from amines, triethyl orthoformate, and sodium azide, catalyzed by Yb(OTf)3. organic-chemistry.org
Pyrazole (B372694): Pyrazoles are commonly synthesized through the condensation of 1,3-dicarbonyl compounds with hydrazines. chim.itnih.gov To append a pyrazole ring to the 2-ethyl-6-methoxy-4(1H)-quinolinone core, one could envision first introducing a 1,3-dicarbonyl moiety onto the quinolinone, which could then be cyclized with a hydrazine (B178648) derivative. Alternatively, a pre-formed pyrazole with a suitable functional group could be coupled to the quinolinone. For instance, a series of 1H-benzofuro[3,2-c]pyrazole derivatives were synthesized from 6-methoxybenzofuran-3(2H)-one, which shares some structural similarity with the target quinolinone. nih.gov
Coumarin (B35378): Coumarin derivatives can be synthesized via various methods, including the Knoevenagel condensation of salicylaldehydes with active methylene (B1212753) compounds. nih.gov Hybrid molecules containing both quinolinone and coumarin moieties have been synthesized. For example, the synthesis of substituted benzylpyrazolyl coumarin derivatives has been reported via a four-component reaction. rsc.org This suggests that multicomponent reactions could be a powerful tool for linking a coumarin fragment to the 2-ethyl-6-methoxy-4(1H)-quinolinone structure.
Table 2: Synthetic Strategies for Heterocycle Incorporation
| Heterocycle | General Synthetic Method | Potential Application to Quinolinone | Reference(s) |
|---|---|---|---|
| Tetrazole | [3+2] Cycloaddition of nitriles and azides | Introduction of a nitrile group onto the quinolinone ring followed by reaction with an azide source. | nih.govorganic-chemistry.org |
| Pyrazole | Condensation of 1,3-dicarbonyls and hydrazines | Functionalization of the quinolinone with a 1,3-dicarbonyl followed by cyclization with hydrazine. | chim.itnih.gov |
Catalytic Systems and Reaction Conditions for Quinolinone Synthesis
The synthesis of the quinolinone core itself can be achieved through various catalytic methods. Transition metal-catalyzed reactions have emerged as powerful tools for quinoline and quinolinone synthesis.
For example, iron-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzyl alcohol with secondary alcohols has been shown to produce quinolines under relatively mild conditions (120 °C) with KOt-Bu as a base in 1,4-dioxane. rsc.org This type of methodology could potentially be adapted for the synthesis of 2-ethyl-6-methoxy-4(1H)-quinolinone by using an appropriately substituted 2-aminobenzyl alcohol and propan-2-ol.
Palladium-catalyzed reactions are also prevalent in the synthesis of related heterocyclic systems. For instance, the synthesis of 2-methoxy-6-[4-methoxycarbonylphenyl]quinoline was achieved through a palladium-catalyzed coupling reaction. prepchem.com Furthermore, copper-catalyzed amidation has been used to prepare precursors for Camps' cyclization to form 2-aryl-4-quinolinones. nih.gov
The development of green synthetic methods has also influenced quinolinone synthesis. Nano-ZnO has been used as an efficient catalyst for the synthesis of 1,3,5-substituted pyrazoles, a related heterocyclic system, highlighting the potential for environmentally benign catalysts in this area of chemistry. nih.gov
Table 3: Catalytic Systems for Quinoline/Quinolinone Synthesis
| Catalyst System | Reaction Type | Substrates | Conditions | Reference |
|---|---|---|---|---|
| [Fe] complex | Acceptorless Dehydrogenative Coupling | 2-aminobenzyl alcohol, secondary alcohols | KOt-Bu, 1,4-dioxane, 120 °C | rsc.org |
| Tetrakis(triphenylphosphine)palladium(0) | Cross-coupling | 6-bromo-2-methoxyquinoline, organozinc reagent | THF, reflux | prepchem.com |
| Copper | Amidation/Camps' Cyclization | 2-halogenoacetophenone, amides | - | nih.gov |
Acidic Catalysis (e.g., Polyphosphoric Acid, Sulfuric Acid)
The synthesis of the 4-quinolinone skeleton frequently employs strong acids to catalyze the crucial cyclization step. Polyphosphoric acid (PPA) is a widely utilized reagent in this context, functioning as both a catalyst and a dehydrating agent to promote intramolecular cyclization reactions. researchgate.net Its high viscosity and ability to facilitate reactions at elevated temperatures make it effective for constructing the heterocyclic ring system from appropriate acyclic precursors. researchgate.net The general mechanism involves the protonation of a carbonyl group, followed by an intramolecular electrophilic attack on the aromatic ring and subsequent dehydration to form the quinolinone product.
While PPA is a staple in quinoline synthesis, its application can sometimes be surpassed by polyphosphoric ester (PPE), which has been shown to be a more efficient reagent for the cyclization of certain 2-(N-alkylanilino)acrylic acid derivatives. electronicsandbooks.com In some cases, the use of PPA may not offer a significant advantage over more conventional acids like sulfuric acid, particularly in classical quinoline syntheses such as the Skraup reaction. rsc.org Although these acids are fundamental tools for the synthesis of the broader class of 4-oxoquinolines, specific documented examples detailing the synthesis of 2-ethyl-6-methoxy-4(1H)-quinolinone using PPA or sulfuric acid are not extensively detailed in the reviewed literature. electronicsandbooks.comnih.gov
Green Chemistry Approaches (e.g., Nafion-Catalyzed Reactions)
In recent years, synthetic methodologies have shifted towards more environmentally benign processes, emphasizing the use of reusable catalysts and solvent-free conditions. For quinolinone synthesis, solid acid catalysts represent a significant green alternative to traditional mineral acids. Nafion, a perfluorinated sulfonic acid resin, has emerged as a highly effective and recyclable heterogeneous catalyst. Its application has been demonstrated in the Friedländer quinoline synthesis, which involves the reaction of a 2-aminoaryl ketone with a compound containing a reactive methylene group. mdpi.com The use of Nafion particles under microwave irradiation can significantly accelerate reaction rates and improve yields. mdpi.com
Another green approach involves the use of other acidic resins, such as the macroporous strongly acidic styrol resin NKC-9. This catalyst has been successfully employed in the Combes synthesis of 4-quinolinones. asianpubs.org The reaction, which involves the condensation of an aniline with a β-diketone, can be performed under solvent-free conditions, further enhancing its environmental credentials. The catalyst can be recovered and reused, minimizing waste. asianpubs.org
Research on the synthesis of a closely related analogue, 2-methyl-6-methoxy-1H-quinolin-4-one, highlights the efficacy of this approach. asianpubs.org The use of an acidic resin catalyst under microwave irradiation provides high yields in very short reaction times. asianpubs.org
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield | Reference |
| p-Anisidine | Ethyl acetoacetate | NKC-9 Resin | Microwave (400W), 1.5 min, Solvent-free | 2-Methyl-6-methoxy-1H-quinolin-4-one | 91% | asianpubs.org |
| p-Anisidine | Propionaldehyde | Nafion® NR50 | Microwave, EtOH | 2-Ethyl-6-methoxy-3-methylquinoline* | 91% | mdpi.com |
Note: This product is a fully aromatic quinoline, not a 4(1H)-quinolinone, but demonstrates the applicability of Nafion catalysis for related structures.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has become a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved product purity compared to conventional heating methods. nih.gov The synthesis of quinoline and quinolinone scaffolds benefits significantly from this technology. nih.govresearchgate.net
Post-Synthetic Modifications and Reactivity
Oxidation Reactions
The post-synthetic modification of the 2-ethyl-6-methoxy-4(1H)-quinolinone scaffold can involve various transformations, including oxidation. While specific oxidation reactions on this exact compound are not extensively documented, the reactivity of related heterocyclic systems suggests potential pathways. For example, in certain catalytic systems, such as those involving nickel photocatalysis, the quinoline core can participate in redox processes. The reaction pathway can be tuned, and under specific ligand-free conditions, oxidation reactions can be facilitated. acs.org Such advanced methodologies highlight the potential for controlled oxidation as a tool for further functionalization.
Functional Group Interconversions
The functional groups present on the 2-ethyl-6-methoxy-4(1H)-quinolinone ring system offer opportunities for a variety of interconversions. The methoxy group, the ethyl group, and the carbonyl function of the quinolinone ring are all potential sites for chemical modification.
A common transformation in the synthesis of related quinolinones involves the manipulation of halo-substituents. For example, a synthetic route to substituted 4-methoxy-1H-quinolin-2-ones proceeds via a 2,4-dichloroquinoline (B42001) intermediate. researchgate.net This intermediate can be treated with sodium methoxide (B1231860) to yield a 2,4-dimethoxyquinoline, which is then selectively hydrolyzed with acid to produce the final quinolin-2-one product. researchgate.net This sequence demonstrates the viability of nucleophilic substitution and selective hydrolysis as methods for functional group interconversion on the quinoline core.
Furthermore, the carbonyl group at the C4 position is a key functional handle. It can potentially be converted to other functional groups, such as a thione (C=S). The existence and commercial availability of the analogous compound 1-ethyl-6-methoxy-2(1H)-quinolinethione suggests that thionation of the corresponding oxo-quinolinone is a feasible transformation, likely achievable using reagents like Lawesson's reagent or phosphorus pentasulfide. sigmaaldrich.comsigmaaldrich.com
Structural Elucidation and Advanced Spectroscopic Characterization of 4 1h Quinolinone, 2 Ethyl 6 Methoxy and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 4(1H)-Quinolinone, 2-ethyl-6-methoxy-, specific shifts and coupling patterns in its ¹H and ¹³C NMR spectra would provide definitive evidence for its structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 4(1H)-Quinolinone, 2-ethyl-6-methoxy- is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The ethyl group at the C2 position would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), a result of spin-spin coupling with each other. The methoxy (B1213986) group (OCH₃) at the C6 position would appear as a sharp singlet.
The aromatic protons on the quinolinone ring system would show characteristic splitting patterns. The proton at C5 would likely appear as a doublet, coupled to the proton at C7. The proton at C7 would be a doublet of doublets, showing coupling to both the C5 and C8 protons. The proton at C8 would likely be a doublet. The proton at C3 would be a singlet. The N-H proton at position 1 would also present as a singlet, the chemical shift of which could be influenced by solvent and concentration.
A closely related compound, 2-Ethyl-6-methoxy-4-phenylquinoline, has been characterized, and its ¹H NMR data provides a valuable reference. In this derivative, the aromatic protons of the quinoline (B57606) core and the ethyl and methoxy substituents show predictable chemical shifts and coupling constants.
Interactive Table 1: Predicted ¹H NMR Data for 4(1H)-Quinolinone, 2-ethyl-6-methoxy-
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-1 (NH) | Broad Singlet | s | - |
| H-3 | Singlet | s | - |
| H-5 | Doublet | d | 8.0 - 9.0 |
| H-7 | Doublet of Doublets | dd | 8.0 - 9.0, 2.0 - 3.0 |
| H-8 | Doublet | d | 2.0 - 3.0 |
| OCH₃ | Singlet | s | - |
| CH₂ (ethyl) | Quartet | q | 7.0 - 8.0 |
| CH₃ (ethyl) | Triplet | t | 7.0 - 8.0 |
Note: The predicted values are based on the analysis of similar structures and standard NMR principles. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The spectrum would show distinct signals for each of the 12 carbon atoms in 4(1H)-Quinolinone, 2-ethyl-6-methoxy-. The carbonyl carbon (C4) would be significantly downfield, typically in the range of 170-180 ppm. The carbons of the ethyl group and the methoxy group would appear in the aliphatic region of the spectrum. The remaining aromatic and quinolinone ring carbons would have chemical shifts in the aromatic region, with their precise locations influenced by the electronic effects of the substituents.
For instance, the carbon atom C6, attached to the electron-donating methoxy group, would be shielded compared to unsubstituted quinolinone. Conversely, the carbons in the vicinity of the carbonyl group and the nitrogen atom would be deshielded.
Interactive Table 2: Predicted ¹³C NMR Data for 4(1H)-Quinolinone, 2-ethyl-6-methoxy-
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | 150 - 160 |
| C3 | 110 - 120 |
| C4 | 170 - 180 |
| C4a | 135 - 145 |
| C5 | 115 - 125 |
| C6 | 155 - 165 |
| C7 | 100 - 110 |
| C8 | 125 - 135 |
| C8a | 140 - 150 |
| OCH₃ | 55 - 60 |
| CH₂ (ethyl) | 25 - 35 |
| CH₃ (ethyl) | 10 - 20 |
Note: The predicted values are based on the analysis of similar structures and standard NMR principles. Actual experimental values may vary.
Advanced NMR Techniques for Structural Confirmation (e.g., DEPT-135, 2D NMR)
To unambiguously assign all proton and carbon signals, advanced NMR techniques would be essential. A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment would differentiate between CH, CH₂, and CH₃ groups, with CH and CH₃ signals appearing as positive peaks and CH₂ signals as negative peaks.
2D NMR experiments such as COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, for example, confirming the connectivity within the ethyl group and between the aromatic protons. HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiments would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals. Finally, an HMBC (Heteronuclear Multiple Bond Correlation) experiment would reveal long-range (2-3 bond) correlations between protons and carbons, providing crucial information for assembling the complete molecular structure and confirming the placement of the ethyl and methoxy substituents on the quinolinone framework.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be critical for confirming the elemental composition of 4(1H)-Quinolinone, 2-ethyl-6-methoxy-. By providing a highly accurate mass measurement of the molecular ion ([M]+ or protonated molecule [M+H]+), the exact molecular formula (C₁₂H₁₃NO₂) can be verified, distinguishing it from other compounds with the same nominal mass. For the related derivative, 2-Ethyl-6-methoxy-4-phenylquinoline, HRMS (ESI) data showed a calculated m/z for [M+H]⁺ of 264.1388, with a found value of 264.1398, confirming its molecular formula of C₁₈H₁₈NO. beilstein-journals.org A similar level of accuracy would be expected for the title compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS would be the method of choice for analyzing 4(1H)-Quinolinone, 2-ethyl-6-methoxy-, allowing for its separation from any impurities or byproducts before introduction into the mass spectrometer. The mass spectrum obtained would show the molecular ion peak, which would correspond to the molecular weight of the compound. Furthermore, the fragmentation pattern observed in the mass spectrum would provide valuable structural information. Common fragmentation pathways for quinolones often involve the loss of small neutral molecules such as CO, and cleavage of the side chains. For the title compound, fragmentation of the ethyl group would be an expected pathway.
Interactive Table 3: Predicted Mass Spectrometry Data for 4(1H)-Quinolinone, 2-ethyl-6-methoxy-
| Technique | Predicted Ion | Predicted m/z | Information Obtained |
| HRMS | [M+H]⁺ | 204.1025 | Elemental Composition (C₁₂H₁₄NO₂⁺) |
| LC-MS | [M+H]⁺ | 204 | Molecular Weight Confirmation |
| [M-CH₃]⁺ | 189 | Loss of methyl radical from ethyl group | |
| [M-C₂H₅]⁺ | 175 | Loss of ethyl radical | |
| [M-CO]⁺ | 176 | Loss of carbon monoxide |
Note: The predicted fragmentation is based on general principles of mass spectrometry and analysis of similar compounds.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of quinolinone derivatives, IR spectra provide valuable information about the characteristic vibrational frequencies of bonds such as C=O, C=C, C-N, and C-O.
For instance, the IR spectrum of a related tetrahydroquinoline derivative, (±)-(2S,4S)-4-((E)-(2,2-dimethylhydrazono)methyl)-6-methoxy-4-methyl-2-((E)-styryl)-1,2,3,4-tetrahydroquinoline, shows a distinct N-H stretching vibration at 3369.8 cm⁻¹, C-H stretching at 2951.1 cm⁻¹ and 2826.0 cm⁻¹, a C=N stretching vibration at 1600.2 cm⁻¹, C=C stretching at 1501.6 cm⁻¹, and a Csp²-O vibration at 1235.3 cm⁻¹. mdpi.com Another example, methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate, exhibits characteristic IR peaks at 2858 cm⁻¹ (C-Hsp³), 1727 cm⁻¹ (C=O), 2226 cm⁻¹ (C≡N), 1575–1607 cm⁻¹ (C=C, aromatic stretching), and 1238 cm⁻¹ (C-O-C, ether bond). nih.gov
Table 1: Characteristic Infrared Spectroscopy Data for Selected Quinoline Derivatives
| Compound Name | Functional Group | Wavenumber (cm⁻¹) | Reference |
| (±)-(2S,4S)-4-((E)-(2,2-dimethylhydrazono)methyl)-6-methoxy-4-methyl-2-((E)-styryl)-1,2,3,4-tetrahydroquinoline | N-H Stretch | 3369.8 | mdpi.com |
| (±)-(2S,4S)-4-((E)-(2,2-dimethylhydrazono)methyl)-6-methoxy-4-methyl-2-((E)-styryl)-1,2,3,4-tetrahydroquinoline | C-H Stretch | 2951.1, 2826.0 | mdpi.com |
| (±)-(2S,4S)-4-((E)-(2,2-dimethylhydrazono)methyl)-6-methoxy-4-methyl-2-((E)-styryl)-1,2,3,4-tetrahydroquinoline | C=N Stretch | 1600.2 | mdpi.com |
| (±)-(2S,4S)-4-((E)-(2,2-dimethylhydrazono)methyl)-6-methoxy-4-methyl-2-((E)-styryl)-1,2,3,4-tetrahydroquinoline | C=C Stretch | 1501.6 | mdpi.com |
| (±)-(2S,4S)-4-((E)-(2,2-dimethylhydrazono)methyl)-6-methoxy-4-methyl-2-((E)-styryl)-1,2,3,4-tetrahydroquinoline | Csp²-O Stretch | 1235.3 | mdpi.com |
| Methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate | C-Hsp³ Stretch | 2858 | nih.gov |
| Methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate | C=O Stretch | 1727 | nih.gov |
| Methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate | C≡N Stretch | 2226 | nih.gov |
| Methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate | C=C Aromatic Stretch | 1575–1607 | nih.gov |
| Methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate | C-O-C Ether Stretch | 1238 | nih.gov |
| 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline | C-H Stretch | 2968 | researchgate.net |
| 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline | C=C Stretch | 1591, 1541 | researchgate.net |
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, including its stereochemistry. For complex heterocyclic systems like quinolinones, this technique is invaluable for unambiguous structural assignment.
The crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate, an orthorhombic crystal, was determined with unit cell parameters a = 14.0819 (7) Å, b = 9.7470 (5) Å, and c = 24.0399 (12) Å. nih.gov The quinoline ring system in this molecule is essentially planar, with a dihedral angle of 25.44 (14)° between the quinoline and phenyl rings. nih.gov
In another example, (E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-9-ethyl-9H-carbazol-3-amine, the C=N bond adopts an E conformation, and the dihedral angle between the carbazole (B46965) and quinoline ring systems is 50.2 (1)°. nih.gov The crystal packing of this compound is stabilized by C—H⋯π and π—π interactions. nih.gov
The crystal structure of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate revealed that the quinoline and cyanophenyl moieties are nearly planar. nih.gov The crystal structure of 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline was found to be a monoclinic system with the space group P2₁/n. researchgate.net
Table 2: Crystallographic Data for Selected Quinoline Derivatives
| Compound Name | Crystal System | Space Group | Unit Cell Parameters | Reference |
| Ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate | Orthorhombic | - | a = 14.0819 (7) Å, b = 9.7470 (5) Å, c = 24.0399 (12) Å | nih.gov |
| (E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-9-ethyl-9H-carbazol-3-amine | - | - | - | nih.gov |
| Methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate | - | - | - | nih.gov |
| 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline | Monoclinic | P2₁/n | a= 20.795 (8) Å, b= 7.484 (2) Å, c= 10.787 (2) Å, β= 93.96° (2) | researchgate.net |
Chromatographic Purification and Analysis (e.g., TLC, Column Chromatography, GC)
Chromatographic techniques are essential for the purification and analysis of synthetic compounds. Thin-layer chromatography (TLC) is routinely used to monitor the progress of reactions, while column chromatography is the standard method for purifying crude products. rac.ac.in Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are employed for the analysis of purity and for quantitative determinations.
The purification of various quinoline derivatives is frequently achieved using silica (B1680970) gel column chromatography. mdpi.comacs.org For instance, the crude product of (±)-(2S,4S)-4-((E)-(2,2-dimethylhydrazono)methyl)-6-methoxy-4-methyl-2-((E)-styryl)-1,2,3,4-tetrahydroquinoline was purified by silica gel column chromatography using a hexane/ethyl acetate (B1210297) (92.5:7.5) mobile phase. mdpi.com Similarly, hybrids of 1,4-quinone with quinoline derivatives were purified by column chromatography on silica gel with a chloroform/ethanol (15:1, v/v) eluent. mdpi.com
Gas chromatography is a powerful tool for the analysis of volatile quinoline compounds. A method for the rapid separation and quantitative analysis of chlorinated quinolines by GC has been developed using a trifluoropropyl silicone (QF-1) column. oup.com The retention behavior of quinoline derivatives has also been studied using various stationary phases in liquid chromatography, including porous graphitized carbon (PGC), octadecyl silica (ODS), and hypercrosslinked polystyrene (HCLP). researchgate.net These studies aim to understand the relationship between the structure of quinoline derivatives and their chromatographic retention, which is crucial for developing effective separation methods. researchgate.netnih.gov
Table 3: Chromatographic Methods for Quinoline Derivatives
| Technique | Stationary Phase | Mobile Phase/Conditions | Application | Reference |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (92.5:7.5) | Purification of (±)-(2S,4S)-4-((E)-(2,2-dimethylhydrazono)methyl)-6-methoxy-4-methyl-2-((E)-styryl)-1,2,3,4-tetrahydroquinoline | mdpi.com |
| Column Chromatography | Silica Gel | Chloroform/Ethanol (15:1, v/v) | Purification of 1,4-quinone-quinoline hybrids | mdpi.com |
| Column Chromatography | Silica Gel | Ethyl Acetate/Hexane | Purification of 4-Indolylquinolines | acs.org |
| Gas Chromatography (GC) | Trifluoropropyl silicone (QF-1) | Isothermal at 155°C | Separation and quantitative analysis of chlorinated quinolines | oup.com |
| Liquid Chromatography | Porous Graphitized Carbon (PGC), Octadecyl Silica (ODS), Hypercrosslinked Polystyrene (HCLP) | - | Retention behavior studies of quinoline derivatives | researchgate.net |
Biological Activities and Mechanistic Studies of 4 1h Quinolinone, 2 Ethyl 6 Methoxy and Analogues
Structure-Activity Relationship (SAR) Investigations
The biological efficacy of 4(1H)-quinolone derivatives is intricately linked to their chemical structure. Modifications to the quinolone core and its substituents can dramatically alter their activity.
Influence of Substituents on Biological Efficacy
Systematic studies have revealed the critical role of substituents at various positions of the 4(1H)-quinolone ring in determining their biological potency.
Substitution at C2 and C3: The nature of the substituent at the C2 and C3 positions significantly impacts antimalarial activity. For instance, a series of 2-substituted 4(1H)-quinolones have been developed with a dual mechanism of action against the Plasmodium mitochondrial electron transport chain. nih.gov In other cases, 3-alkenyl- and 3-alkyl-substituted 2-methyl-4(1H)-quinolones have shown antimalarial activity. nih.gov
Substitution on the Benzenoid Ring: Modifications on the benzenoid part of the quinolone ring are also crucial.
C6 and C7 Positions: Substituents at the C6 and C7 positions have a pronounced effect on antimalarial activity and can influence cross-resistance to existing drugs. nih.gov A combination of a 6-chloro and a 7-methoxy group has been shown to synergistically improve in vitro potency by up to 20-fold and reduce the resistance index against atovaquone-resistant strains. nih.govpuce.edu.ec The introduction of an electron-donating group at the C7 position generally enhances antimalarial activity, while an electron-withdrawing group leads to a significant decrease in potency. nih.gov A halogen at the C6 position often improves activity, particularly against atovaquone-resistant strains. nih.gov
C5 and C8 Positions: In contrast, substituents at the 5- and 8-positions are generally not well-tolerated and can lead to a loss of activity. nih.gov
A summary of the influence of substituents on the antimalarial activity of 4(1H)-quinolones is presented below:
| Position | Substituent Type | Effect on Antimalarial Activity | Reference |
| C2 | Aryl, Heteroaryl | Can confer dual inhibitory activity | nih.gov |
| C3 | Alkenyl, Alkyl | Can confer antimalarial activity | nih.gov |
| C6 | Halogen (e.g., Chloro) | Improves activity, especially against resistant strains | nih.govnih.gov |
| C7 | Electron-donating (e.g., Methoxy) | Enhances activity | nih.govnih.gov |
| C5, C8 | Various | Generally not tolerated, reduces activity | nih.gov |
Conformational Analysis and Bioactive Conformations
The three-dimensional shape of a molecule is critical for its interaction with biological targets. For 4(1H)-quinolones, the keto tautomer is predominantly favored in both solid and solution states. nih.gov N- or O-alkylation of the 4(1H)-quinolone core, which locks the molecule in a specific tautomeric form, has been shown to completely abolish antimalarial activity, highlighting the importance of the N-H and C=O groups for biological function. nih.gov
Investigation of Antimalarial Activity
The 4(1H)-quinolone class of compounds has emerged as a promising source of new antimalarial agents, with activity against multiple life cycle stages of the Plasmodium parasite. nih.govbenthamdirect.com
In vitro Studies against Plasmodium falciparum Strains
Numerous 4(1H)-quinolone derivatives have demonstrated potent in vitro activity against various strains of P. falciparum, including those resistant to current antimalarial drugs like chloroquine (B1663885) and atovaquone (B601224). nih.govnih.gov For example, certain 6-chloro-7-methoxy-4(1H)-quinolones exhibit low nanomolar EC50 values against both the chloroquine-resistant (W2) and atovaquone-resistant (TM90-C2B) strains. puce.edu.ec The development of "endochin-like quinolones" (ELQs) bearing extended trifluoroalkyl moieties at the 3-position has also yielded compounds with low nanomolar selective antiplasmodial effects. nih.gov
Below is a table summarizing the in vitro antimalarial activity of selected 4(1H)-quinolone analogues:
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| Ethyl 2-(3-chlorophenyl)-6-fluoro-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | K1 | 80 | nih.gov |
| Ethyl 2-(3-chlorophenyl)-6-fluoro-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | TM90-C2B | 200 | nih.gov |
| 3-ethoxycarbonyl-7-(6,6,6-trifluorohexyloxy)-4(1H)-quinolone | D6, Dd2 | 1.2 | nih.gov |
| 3-ethoxycarbonyl-7-(6,6,6-trifluorohexyloxy)-4(1H)-quinolone | Tm90-C2B | 270 | nih.gov |
| para-trifluoromethoxyphenyl analogue of 6-chloro-7-methoxy-2-methyl-3-phenyl-4(1H)-quinolone | W2 | 7.72 | puce.edu.ec |
| para-trifluoromethoxyphenyl analogue of 6-chloro-7-methoxy-2-methyl-3-phenyl-4(1H)-quinolone | TM90-C2B | 7.76 | puce.edu.ec |
Inhibition of Plasmodium Cytochrome bc1 Complex
A primary molecular target for the antimalarial activity of many 4(1H)-quinolones is the cytochrome bc1 complex (also known as complex III) in the mitochondrial electron transport chain of Plasmodium. nih.govnih.govsdu.dk This enzyme complex is crucial for the parasite's energy production. nih.govresearchgate.net
Inhibition of the cytochrome bc1 complex disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential and ultimately, parasite death. researchgate.net Interestingly, some 4(1H)-quinolone derivatives have been shown to inhibit the cytochrome bc1 complex by binding to the ubiquinone-reduction (Qi) site, which is a different binding site than that of the established antimalarial atovaquone, which binds to the ubiquinol-oxidation (Qo) site. nih.gov This offers a potential advantage in overcoming atovaquone resistance. nih.gov
Some 4(1H)-quinolones exhibit a dual mechanism, inhibiting both the cytochrome bc1 complex and the P. falciparum mitochondrial type II NADH:ubiquinone oxidoreductase (PfNDH2). nih.gov
Mechanisms of Action in Malarial Parasites
The primary mechanism of action for antimalarial 4(1H)-quinolones is the disruption of the mitochondrial electron transport chain. nih.gov By inhibiting the cytochrome bc1 complex, these compounds effectively block cellular respiration in the parasite. researchgate.net This not only cuts off the parasite's energy supply but also has downstream effects. For instance, the inhibition of the cytochrome bc1 complex can also affect the activity of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme involved in pyrimidine (B1678525) biosynthesis. researchgate.net
Furthermore, some quinolone-type drugs are thought to interfere with the parasite's detoxification of heme. youtube.com During its lifecycle in red blood cells, the parasite digests hemoglobin, releasing toxic heme. The parasite normally detoxifies heme by converting it into hemozoin. Inhibition of this process leads to the accumulation of toxic heme, which contributes to parasite death. youtube.com
Assessment of Anticancer and Antiproliferative Activities
Quinolinone derivatives have been extensively investigated for their potential as anticancer agents. These studies reveal that structural modifications to the quinolinone ring system significantly influence their cytotoxic and antiproliferative effects against various cancer cell lines.
A number of studies have demonstrated the potent in vitro antiproliferative activity of quinolinone analogues across a range of human cancer cell lines. The efficacy is often dependent on the substitution patterns on the quinolinone core.
For instance, a series of 2-phenylquinolin-4-one derivatives showed significant anticancer activity, with 5-hydroxy-6-methoxy derivatives exhibiting IC₅₀ values ranging from 0.03 to 0.11 μM against cell lines such as HL-60 (leukemia), HCT116 (colon cancer), Hep3B (hepatocellular carcinoma), and NCI-H460 (non-small cell lung cancer). nih.gov Another potent analogue, 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one, was particularly effective against SR leukemia, MDA-MB-435 melanoma, and NCI-H522 non-small cell lung cancer cell lines, with an IC₅₀ value of 42.3 nM in NCI-H522 cells. nih.gov
Similarly, a novel synthetic quinolinone, 2-ethyl-3-methyliden-1-tosyl-2,3-dihydroquinolin-4-(1H)-one (AJ-374), was selected for its strong antiproliferative activity against the myeloid leukemia HL-60 cell line and its comparatively lower cytotoxicity towards healthy HUVEC cells. nih.gov Other research has identified quinoline-2-one derivatives with potent activity against multidrug-resistant Gram-positive bacteria that also show promise in anticancer studies. nih.gov Further, bis-quinoline isomers have displayed submicromolar antiproliferative activities against various leukemic and solid tumor cell lines, including HCT116, HeLa, M14, and MCF-7. nih.gov
Table 1: In vitro Antiproliferative Activity of Selected Quinolinone Analogues This table is interactive. Click on the headers to sort the data.
| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 5-hydroxy-6-methoxy-2-phenylquinolin-4-one analogue | HL-60 (Leukemia) | 0.03 - 0.11 µM | nih.gov |
| 5-hydroxy-6-methoxy-2-phenylquinolin-4-one analogue | HCT116 (Colon) | 0.03 - 0.11 µM | nih.gov |
| 5-hydroxy-6-methoxy-2-phenylquinolin-4-one analogue | Hep3B (Hepatocellular) | 0.03 - 0.11 µM | nih.gov |
| 5-hydroxy-6-methoxy-2-phenylquinolin-4-one analogue | NCI-H460 (Lung) | 0.03 - 0.11 µM | nih.gov |
| 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one | NCI-H522 (Lung) | 42.3 nM | nih.gov |
| 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) | Ovarian Cancer Cells (2774, SKOV3) | Dose-dependent inhibition | frontiersin.org |
| Bis-quinoline isomer 2a | HCT116 (Colon) | Submicromolar | nih.gov |
| Bis-quinoline isomer 2a | HeLa (Cervical) | 0.14 µM | nih.gov |
| Bis-quinoline isomer 2b | MCF-7 (Breast) | 0.3 µM | nih.gov |
| 4,6,7-substituted quinoline (B57606) 27 | Various | IC₅₀ = 19 nM (c-Met kinase) | nih.gov |
| 4,6,7-substituted quinoline 28 | Various | IC₅₀ = 64 nM (c-Met kinase) | nih.gov |
The anticancer effects of quinolinone analogues are mediated through various cellular mechanisms, including the disruption of microtubule dynamics, induction of programmed cell death (apoptosis), and inhibition of key signaling pathways.
Tubulin Binding: Certain quinolinone derivatives exert their anticancer effects by interfering with tubulin polymerization. For example, studies on 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one revealed that it inhibits tubulin polymerization in a concentration-dependent manner, similar to the action of Vinca alkaloids like vincristine (B1662923) and vinblastine. nih.gov This disruption of microtubule formation leads to mitotic arrest and ultimately, cell death.
Apoptosis Stimulation: Many quinolinone compounds have been shown to induce apoptosis in cancer cells. The synthetic derivative AJ-374 was found to trigger apoptosis in HL-60 leukemia cells through both the extrinsic and intrinsic pathways. nih.gov This was evidenced by an increase in annexin-V positive cells, activation of caspases-8, -9, and -3, a decrease in the mitochondrial membrane potential, and an increase in the level of the FAS death receptor. nih.gov Similarly, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one induced apoptosis in ovarian cancer cells, which was associated with a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. frontiersin.org This compound also caused cell cycle arrest at the G2/M phase. frontiersin.org
PI3K/mTOR Inhibition: The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that is often deregulated in cancer. Several quinoline-based compounds have been developed as inhibitors of this pathway. Dactolisib (NVP-BEZ235), an imidazo[4,5-c]quinoline derivative, is a well-studied dual PI3K/mTOR inhibitor. nih.govnih.gov Another compound, BGT-226, which features an imidazo[4,5-c]quinolin-2-one core, also acts as a PI3K/mTOR inhibitor. nih.gov The ability of these compounds to simultaneously block PI3K and mTOR can effectively halt cancer cell growth, proliferation, and survival. nih.gov
Exploration of Antimicrobial Activities
In addition to their anticancer properties, quinolinone derivatives have been explored for their potential to combat microbial infections. Research has covered their efficacy against a range of bacteria, fungi, and viruses.
The antibacterial potential of quinolinone analogues has been demonstrated against both Gram-positive and Gram-negative bacteria. The specific substitutions on the quinoline ring are crucial for activity. A study on 6-aminoquinolones found that while 8-ethyl derivatives lacked antibacterial activity, the introduction of an 8-methoxy group resulted in compounds with good activity, particularly against Gram-positive bacteria. nih.gov
More recent studies have identified quinoline-2-one derivatives with significant efficacy against multidrug-resistant Gram-positive strains. nih.gov For example, one derivative showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) with a minimum inhibitory concentration (MIC) of 0.75 μg/mL. nih.gov Quinolone-imidazole hybrids have also shown promise, with one such compound demonstrating potent activity against S. aureus (MIC = 2 µg/mL) and Mycobacterium tuberculosis (MIC = 10 µg/mL). nih.gov However, activity against Gram-negative bacteria like Escherichia coli is often less pronounced for many 4-hydroxy-2-quinolone analogues. nih.gov
Table 2: Antibacterial Activity of Selected Quinolinone Analogues This table is interactive. Click on the headers to sort the data.
| Compound/Analogue Class | Bacterial Strain(s) | Activity (MIC) | Reference |
|---|---|---|---|
| 6-amino-8-methoxyquinolones | Gram-positive bacteria | Good activity | nih.gov |
| 6-amino-8-ethylquinolones | Various | Devoid of activity | nih.gov |
| Quinoline-2-one derivative (6c) | MRSA | 0.75 µg/mL | nih.gov |
| Quinoline-2-one derivative (6c) | VRE | 0.75 µg/mL | nih.gov |
| Quinoline-2-one derivative (6l) | MRSA, VRE | 1.50 µg/mL | nih.gov |
| Quinoline-based hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | 2 µg/mL | nih.gov |
| Quinoline-based hydroxyimidazolium hybrid (7b) | Mycobacterium tuberculosis H37Rv | 10 µg/mL | nih.gov |
| 4-hydroxy-2-quinolone brominated analogue (3j) | Staphylococcus aureus | Significant inhibitory activity | nih.gov |
| 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol (8a) | Mycobacterium tuberculosis H37Rv | 14.4 µM | nih.gov |
Several quinoline derivatives have exhibited promising antifungal properties. In one study, different quinoline derivatives showed selective activity, with some compounds being active against yeasts like Candida spp. (MIC ranges 25–50 μg/mL) and others demonstrating efficacy against filamentous fungi (dermatophytes) with MICs as low as 12.5–25 μg/mL. nih.gov
A series of 4-hydroxy-2-quinolinone analogues with a long alkyl side chain at the C-3 position were synthesized and tested for antifungal activity. nih.gov A brominated analogue with a nonyl side chain showed exceptional activity against Aspergillus flavus, with an IC₅₀ of 1.05 µg/mL, which was more potent than the control drug amphotericin B. nih.gov Quinoline-based hydroxyimidazolium hybrids have also been evaluated, showing notable activity against Cryptococcus neoformans with MIC values of 15.6 µg/mL. nih.gov However, some quinolones like trovafloxacin (B114552) have shown no direct antifungal activity in vitro against various fungi, including Candida albicans. nih.gov
Table 3: Antifungal Activity of Selected Quinolinone Analogues This table is interactive. Click on the headers to sort the data.
| Compound/Analogue Class | Fungal Strain(s) | Activity (MIC/IC₅₀) | Reference |
|---|---|---|---|
| Quinoline derivative 2 | Candida spp. | GM = 50 µg/mL | nih.gov |
| Quinoline derivative 3 | Candida spp. | GM = 47.19 µg/mL | nih.gov |
| Quinoline derivative 5 | Dermatophytes | 12.5–25 µg/mL | nih.gov |
| Quinoline-based hydroxyimidazolium hybrid (7c, 7d) | Cryptococcus neoformans | 15.6 µg/mL | nih.gov |
| 4-hydroxy-2-quinolone brominated analogue (3j) | Aspergillus flavus | IC₅₀ = 1.05 µg/mL | nih.gov |
| 6-(2-benzofuran) HMA analogue (9) | Cryptococcus neoformans | 16 µg/mL | frontiersin.orgnih.gov |
The quinoline scaffold is also a promising framework for the development of antiviral agents. Derivatives have been synthesized and tested against a variety of viruses. For example, specific quinoline derivatives have shown inhibitory activity against Dengue virus serotype 2 in vitro.
In another study, 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives were screened for their ability to inhibit Zika virus (ZIKV) replication. Several compounds were found to be more potent than the reference drug mefloquine, demonstrating strong anti-ZIKV activity in the sub-micromolar range. Furthermore, isoquinolone derivatives have been identified as a new class of influenza virus polymerase inhibitors. One hit compound displayed EC₅₀ values between 0.2 and 0.6 μM against influenza A and B viruses, and subsequent optimization led to analogues with greatly reduced cytotoxicity. nih.gov
Table 4: Antiviral Activity of Selected Quinoline Analogues This table is interactive. Click on the headers to sort the data.
| Compound/Analogue Class | Virus | Activity (EC₅₀/CC₅₀) | Reference |
|---|---|---|---|
| Quinolone derivative 265, 266 | Dengue virus serotype 2 | Signs of antiviral activity | |
| 2,8-bis(trifluoromethyl)quinoline (141a) | Zika Virus (ZIKV) | Potent, SI = 243 | |
| Isoquinolone derivative (Compound 1) | Influenza A and B | EC₅₀ = 0.2-0.6 µM; CC₅₀ = 39.0 µM | nih.gov |
| Isoquinolone derivative (Compound 21) | Influenza A and B | EC₅₀ = 9.9-18.5 µM; CC₅₀ > 300 µM | nih.gov |
Anti-inflammatory Properties and Mechanistic Insights
Substituted quinolinone and quinazolinone derivatives have demonstrated notable anti-inflammatory effects, suggesting the potential of the 4(1H)-quinolinone, 2-ethyl-6-methoxy- scaffold as a source of novel anti-inflammatory agents. nih.govnih.govfabad.org.tr The anti-inflammatory capacity is often evaluated using models such as carrageenan-induced paw edema in rats. nih.govfabad.org.tr
The anti-inflammatory actions of quinoline and quinazolinone derivatives are often attributed to their ability to modulate key inflammatory signaling pathways. One of the primary mechanisms involved is the inhibition of the arachidonic acid cascade. nih.govresearchgate.net By inhibiting enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), these compounds can reduce the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. nih.govresearchgate.netnih.gov Dual inhibition of both COX and LOX pathways is considered a particularly promising strategy as it may offer broader anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects associated with selective COX inhibitors. nih.govresearchgate.netsciety.org
For instance, certain natural product-derived compounds have shown the ability to down-regulate the expression of COX-2 and inducible nitric oxide synthase (iNOS), key enzymes in the inflammatory response. nih.gov This is often achieved through the modulation of transcription factors like NF-κB, which plays a central role in orchestrating the expression of inflammatory genes. The suppression of pro-inflammatory cytokines like TNF-α and IL-6 is another important aspect of their anti-inflammatory activity. nih.gov
The interaction with inflammation-related enzymes, particularly COX and LOX, is a key area of investigation for quinolinone analogues. While specific data for 4(1H)-quinolinone, 2-ethyl-6-methoxy- is not available, studies on structurally related quinazolinones provide valuable insights. For example, a series of 2,3,6-trisubstituted quinazolinone derivatives were synthesized and evaluated for their anti-inflammatory activity, with some compounds exhibiting a significant reduction in edema volume. mdpi.com
Computational docking studies on various heterocyclic compounds, including quinoline derivatives, have been employed to predict their binding affinity to the active sites of COX-2 and 5-LOX. sciety.orgnih.gov These studies help in understanding the structure-activity relationships and in the rational design of more potent inhibitors. For example, molecular docking of certain kratom alkaloids demonstrated a strong binding affinity to the active sites of both COX-2 and 5-LOX, suggesting a molecular basis for their dual inhibitory activity. sciety.org
Table 1: Anti-inflammatory Activity of Selected Quinazolinone Derivatives (Note: This table presents data for structurally related quinazolinone compounds to illustrate the anti-inflammatory potential of the general scaffold, as direct data for 4(1H)-Quinolinone, 2-ethyl-6-methoxy- is not available in the searched literature.)
| Compound | Structure | Anti-inflammatory Activity (% inhibition of edema) | Reference |
| 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one | Thiazolidinone-substituted quinazolinone | 32.5% | nih.gov |
| 2-methyl-3-(4-nitrophenyl)quinazolin-4(3H)-one | 2,3-disubstituted quinazolinone | Significant activity comparable to ibuprofen | mdpi.com |
| 2-(p-dimethylaminophenyl)-3-(o-methoxyphenyl) quinazolin-4(3H)-one | 2,3-disubstituted quinazolinone | Higher than standard phenylbutazone | mdpi.com |
Antioxidant Activity and Oxidative Stress Mitigation
The antioxidant properties of phenolic and heterocyclic compounds are well-documented, and quinoline derivatives are no exception. mdpi.comnih.govresearchgate.net The presence of a methoxy (B1213986) group on the quinoline ring, as seen in 4(1H)-quinolinone, 2-ethyl-6-methoxy-, is often associated with antioxidant potential. researchgate.net The evaluation of antioxidant activity is commonly performed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govnih.gov
Lipid peroxidation is a key process in cellular injury caused by oxidative stress, where free radicals attack lipids in cell membranes, leading to a chain reaction of lipid degradation. semanticscholar.org Antioxidants can interrupt this process by donating a hydrogen atom to the lipid radical, thus terminating the chain reaction. The ability of a compound to inhibit lipid peroxidation is a crucial indicator of its antioxidant efficacy. For instance, a series of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides, which share some structural similarities with the target compound, were evaluated for their ability to inhibit lipid peroxidation in rat brain homogenates. nih.gov N-arylsubstituted-chroman-2-carboxamides, in particular, exhibited significantly more potent inhibition than the standard antioxidant Trolox. nih.gov
The primary mechanisms by which quinoline derivatives and other phenolic antioxidants exert their effects are through hydrogen atom transfer (HAT) and single electron transfer (SET). mdpi.comnih.govresearchgate.net In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. In the SET mechanism, the antioxidant donates an electron to the free radical. The antioxidant efficiency of quinoline derivatives has been predicted based on ionization potential and bond dissociation energies, which are parameters related to these two mechanisms. mdpi.comnih.govresearchgate.net Studies have shown that some quinoline derivatives are more efficient antioxidants than Trolox, a commonly used antioxidant standard. mdpi.comnih.govresearchgate.net
Table 2: Antioxidant Activity of Selected Compounds (Note: This table includes data on various compounds to illustrate different antioxidant assay results, as direct data for 4(1H)-Quinolinone, 2-ethyl-6-methoxy- is not available in the searched literature.)
| Compound/Extract | Assay | Result (IC50 or % scavenging) | Reference |
| Purpurin | DPPH assay | IC50 = 3.491 µg/mL | mdpi.com |
| N-arylsubstituted-chroman-2-carboxamides | Lipid Peroxidation Inhibition | 25-40 times more potent than Trolox | nih.gov |
| Gallic acid hydrate | ABTS assay | IC50 = 1.03 ± 0.25 μg/mL | nih.gov |
| Caffeic acid | ABTS assay | IC50 = 1.59 ± 0.06 μg/mL | nih.gov |
| Quercetin | ABTS assay | IC50 = 1.89 ± 0.33 μg/mL | nih.gov |
Neuroprotective Activities
Recent research has highlighted the potential of quinoline derivatives as neuroprotective agents, offering promise for the development of therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. mdpi.comnih.govresearchgate.netmdpi.com The neuroprotective effects of these compounds are often linked to their antioxidant properties and their ability to inhibit key enzymes involved in neurodegeneration. mdpi.comnih.govresearchgate.net
While specific studies on the neuroprotective activities of 4(1H)-Quinolinone, 2-ethyl-6-methoxy- are not yet available, the broader class of quinoline derivatives has been investigated for its potential to inhibit enzymes such as catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B). mdpi.comnih.govresearchgate.net Inhibition of these enzymes can lead to an increase in the levels of certain neurotransmitters or a reduction in the production of neurotoxic metabolites.
Molecular docking simulations have been instrumental in identifying quinoline derivatives that are likely to exhibit neuroprotective activity by binding to and inhibiting these enzymes. mdpi.comnih.govresearchgate.net These computational studies have suggested that specific structural modifications to the quinoline scaffold can enhance or decrease its neuroprotective potential. mdpi.comnih.govresearchgate.net For example, certain quinoline derivatives have been predicted to be effective inhibitors of both AChE and MAO-B, making them potential multifunctional agents for the treatment of neurodegenerative disorders. mdpi.comnih.govresearchgate.net Polyphenolic compounds have also been investigated for their ability to mitigate the neurotoxic effects of quinolinic acid, a metabolite implicated in Alzheimer's disease. nih.gov
P-glycoprotein Inhibition
P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is a key player in the development of multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents. The inhibition of P-gp is a significant strategy to overcome MDR and restore the efficacy of anticancer drugs. Quinoline and quinolinone derivatives have emerged as a promising class of P-gp inhibitors.
Research into quinolin-2-one-pyrimidine hybrids has shed light on the structural features that govern their P-gp inhibitory activity. nih.gov Structure-activity relationship (SAR) studies have revealed that the presence and number of methoxy groups on the terminal phenyl ring are favorable for P-gp inhibition. nih.gov For instance, in a series of related compounds, the derivative with two methoxy groups demonstrated more pronounced activity compared to those with one or no methoxy substituents. nih.gov This suggests that the 6-methoxy group in 4(1H)-quinolinone, 2-ethyl-6-methoxy- could contribute positively to its P-gp inhibitory potential.
A study on a novel quinoline derivative, 160a, demonstrated its ability to reverse MDR by inhibiting P-gp-mediated drug efflux. This compound was shown to increase the intracellular accumulation of doxorubicin, a known P-gp substrate, in MDR cancer cells. mdpi.com The development of third-generation P-gp inhibitors like tariquidar (B1662512) has showcased the potential of quinoline-containing structures to achieve high potency and specificity for P-gp. mdpi.com
| Compound Name | Structure | Activity | Reference |
| Quinolin-2-one-pyrimidine hybrid (5c) | Bearing two OCH3 groups | MEC = 0.31 µM | nih.gov |
| Quinolin-2-one-pyrimidine hybrid (5b) | Bearing one OCH3 group | MEC = 0.62 µM | nih.gov |
| Quinolin-2-one-pyrimidine hybrid (5a) | Lacking OCH3 substituent | MEC = 2.50 µM | nih.gov |
| Compound 160a | A quinoline derivative | Reverses MDR in P-gp-overexpressing tumor cells | mdpi.com |
Antileishmanial Activity
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus, for which new and more effective treatments are urgently needed. Quinoline-based compounds have a long history in antiparasitic chemotherapy, and recent research has explored the potential of quinolinone derivatives as antileishmanial agents.
Studies on 2-(7-chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives have shown their potential as inhibitors of Leishmania. nih.gov While not direct analogues of 4(1H)-quinolinone, 2-ethyl-6-methoxy-, these findings underscore the general promise of the quinoline scaffold in targeting this parasite. The 7-chloro-4-aminoquinoline core is considered critical for antimalarial activity, and this importance may extend to antileishmanial effects. nih.gov
More closely related, research on 6-methoxy-4-methyl-N-[6-(substituted-1-piperazinyl)hexyl]-8-quinolinamines has demonstrated high efficacy against Leishmania donovani infections. nih.gov The presence of a methoxy group on the quinoline ring in these active compounds suggests its potential contribution to the antileishmanial activity of 4(1H)-quinolinone, 2-ethyl-6-methoxy-. In a series of these 8-quinolinamine analogues, modifications to the terminal piperazine (B1678402) moiety were explored to enhance potency and reduce toxicity. An increase in potency was achieved with a 2-hydroxypropyl analogue, indicating that the nature of the substituent at the other end of the molecule also plays a significant role. nih.gov
Furthermore, a series of N2,N4-disubstituted quinazoline-2,4-diamines have been identified with potent antileishmanial activity, with some compounds exhibiting submicromolar EC50 values against L. donovani. acs.org Although these are quinazolines, the structural similarity to quinolinones provides valuable insights into the pharmacophore required for antileishmanial action.
| Compound Name | Structure | Activity | Reference |
| 4-[6-[(6-methoxy-4-methyl-8-quinolinyl)amino]hexyl]-1-piperazineethanol (1b) | An 8-quinolinamine derivative | Highly effective against Leishmania donovani | nih.gov |
| 2-hydroxypropyl analogue (2f) of 1b | An 8-quinolinamine derivative | Increased potency compared to 1b | nih.gov |
| N2-benzylquinazoline-2,4-diamines (15-17) | Quinazoline derivatives | Submicromolar EC50 values against L. donovani | acs.org |
Enzyme Inhibition Studies (e.g., Glycogen Synthase Kinase 3)
Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase implicated in a variety of cellular processes, and its dysregulation is associated with several diseases, including neurodegenerative disorders, diabetes, and cancer. Consequently, GSK-3 has become an attractive target for the development of small molecule inhibitors. The quinolinone scaffold has been explored for its potential to inhibit GSK-3.
A study identified a quinolone moiety, N'-dodecanoyl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide, as a non-ATP-competitive inhibitor of GSK-3 with an IC50 of 3.01 ± 0.15 µM. nih.gov The non-ATP-competitive nature suggests an allosteric binding mode, which could offer advantages in terms of selectivity. nih.gov This finding is particularly relevant as it demonstrates that the 4-oxo-quinoline core, present in 4(1H)-quinolinone, 2-ethyl-6-methoxy-, can indeed serve as a scaffold for GSK-3 inhibition.
Furthermore, research on 4-quinolone-3-carboxylic acid derivatives has led to the identification of potent and highly selective GSK-3 inhibitors. nih.gov While these compounds have a different substitution pattern compared to 4(1H)-quinolinone, 2-ethyl-6-methoxy-, the results reinforce the potential of the 4-quinolone core in designing GSK-3 inhibitors.
In the broader class of quinoline derivatives, a number of compounds have been synthesized and evaluated for their neural protective activities and inhibition of GSK-3β. nih.gov These studies provide further evidence for the utility of the quinoline scaffold in targeting this enzyme. The development of novel quinoxaline (B1680401) derivatives with a quinolone nucleus has also yielded potent inhibitors of GSK-3β, with some compounds exhibiting IC50 values in the micromolar range. nih.gov
| Compound Name | Structure | Activity (IC50) | Reference |
| N'-dodecanoyl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (93) | A quinolone derivative | 3.01 ± 0.15 µM for GSK-3 | nih.gov |
| 4-(4-hydroxy-3-methylphenyl)-6-phenyl pyrimidin-2-ol (17) | A pyridinone derivative (for comparison) | 17.2 nM for GSK-3β | nih.gov |
| 3-(carboxymethyl)-5-fluoro-10-(4-fluorophenyl)-2,7-dioxo-1,2,3,4,7,10-hexahydropyrido[2,3-f]quinoxaline-8-carboxylic acid (45) | A quinoxaline derivative with a quinolone nucleus | 0.18 µM for GSK-3β | nih.gov |
Theoretical and Computational Chemistry in Quinolinone Research
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve quantum mechanical equations to determine the electronic structure and energy of a molecule, providing a deep understanding of its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties and optimized geometry of molecules. For quinolinone derivatives, DFT calculations, often employing functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) with basis sets such as 6-311G, are used to determine the most stable molecular structure by minimizing its energy.
These studies provide critical data on frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability; a larger gap suggests higher stability and lower reactivity.
Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps. These maps illustrate the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with biological receptors.
Table 1: Representative Electronic Properties of Quinolinone-Related Structures from DFT Studies
| Property | Description | Typical Calculated Values for Analogous Systems |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -5.5 to -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.5 to -2.5 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | 4.0 to 5.0 eV |
Note: The values are illustrative and based on DFT calculations for structurally similar heterocyclic compounds.
Computational vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By performing frequency calculations at the optimized geometry using DFT, a theoretical vibrational spectrum can be generated. This simulated spectrum is invaluable for interpreting experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. Each calculated vibrational frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds.
For 4(1H)-Quinolinone, 2-ethyl-6-methoxy-, key vibrational modes would include the C=O stretching of the quinolinone ring, C-H stretching of the ethyl and methoxy (B1213986) groups, and various C-C and C-N stretching and bending modes within the aromatic system. Comparing the computed frequencies (often scaled to correct for approximations in the theoretical model) with experimental data helps confirm the molecular structure and the functional groups present.
Table 2: Predicted Characteristic Vibrational Frequencies for 4(1H)-Quinolinone, 2-ethyl-6-methoxy- Based on Analogous Compounds
| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) | Spectrum |
|---|---|---|---|
| N-H Stretch | Amide in quinolinone ring | 3100 - 3300 | FT-IR |
| C-H Stretch (Aromatic) | Quinoline (B57606) Ring | 3000 - 3100 | FT-IR, Raman |
| C-H Stretch (Aliphatic) | Ethyl and Methoxy Groups | 2850 - 3000 | FT-IR, Raman |
| C=O Stretch | Carbonyl in quinolinone ring | 1650 - 1690 | FT-IR |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | FT-IR, Raman |
| C-O Stretch | Methoxy Group | 1200 - 1275 | FT-IR |
Note: These are expected ranges based on spectroscopic data for similar quinolinone and aromatic compounds.
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as 4(1H)-Quinolinone, 2-ethyl-6-methoxy-, binds to a large biological macromolecule, typically a protein receptor. These studies are essential in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action.
Tubulin: Tubulin is a critical protein involved in cell division, making it a major target for anticancer drugs. Many quinolinone derivatives have been investigated as tubulin polymerization inhibitors that bind to the colchicine binding site on β-tubulin. Molecular docking simulations are used to place the quinolinone derivative into the three-dimensional structure of this binding site (e.g., PDB ID: 1SA0). The analysis reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues. For related inhibitors, a crucial hydrogen bond often forms between a methoxy group on the ligand and the thiol group of the Cysteine-241 (Cys241) residue within the colchicine site.
Main Protease (Mpro) Enzymes: The main protease (Mpro, also known as 3CLpro) is an essential enzyme for the replication of coronaviruses, including SARS-CoV-2, making it a prime target for antiviral drug development. Docking studies are performed to evaluate the potential of quinoline derivatives to inhibit Mpro (e.g., PDB ID: 6LU7). These simulations analyze how the ligand fits into the enzyme's active site, which contains a catalytic dyad of Cysteine-145 (Cys145) and Histidine-41 (His41). The binding of an inhibitor in this pocket can block the enzyme's function and halt viral replication.
Molecular docking programs not only predict the preferred orientation (binding mode) of a ligand within a protein's active site but also calculate a score that estimates its binding affinity. This score, typically expressed in kcal/mol, represents the free energy of binding; a more negative value indicates a stronger and more stable interaction between the ligand and the protein.
By analyzing the binding modes of 4(1H)-Quinolinone, 2-ethyl-6-methoxy-, researchers can identify the key functional groups responsible for its binding. For instance, the methoxy group might interact with specific polar residues, while the ethyl group and the quinolinone core could form hydrophobic and π-π stacking interactions. This information is vital for structure-activity relationship (SAR) studies, guiding the chemical modification of the molecule to improve its binding affinity and selectivity.
Table 3: Illustrative Binding Affinities of Quinoline Derivatives with Protein Targets
| Protein Target | PDB ID | Example Ligand Type | Representative Binding Affinity (kcal/mol) |
|---|---|---|---|
| β-Tubulin (Colchicine Site) | 1SA0 | Quinolinone derivative | -7.0 to -9.0 |
| SARS-CoV-2 Main Protease (Mpro) | 6LU7 | Quinoline derivative | -6.5 to -8.5 |
Note: These values are examples from docking studies of similar compounds and serve to illustrate the expected range for potential inhibitors.
Conformational Analysis through Computational Methods
Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that can be achieved by rotating its single bonds. The biological activity of a molecule is highly dependent on its three-dimensional shape, as it must adopt a specific conformation to fit into a protein's binding site.
For 4(1H)-Quinolinone, 2-ethyl-6-methoxy-, computational methods are used to explore the rotational freedom of the ethyl and methoxy side chains. By calculating the energy associated with different torsional angles, a potential energy surface can be mapped out. This analysis identifies the lowest-energy, most stable conformations of the molecule. Understanding the preferred conformation is essential because it represents the most likely shape of the molecule in a biological environment and is the conformation that should be used for accurate molecular docking studies. This ensures that the predicted binding modes and affinities are as realistic as possible.
Conclusion
Summary of Key Findings on 4(1H)-Quinolinone, 2-ethyl-6-methoxy-
Research on quinolinone derivatives has established them as a "privileged scaffold" in medicinal chemistry due to their wide array of biological activities. nih.govnih.gov While direct studies on 4(1H)-Quinolinone, 2-ethyl-6-methoxy- are limited, key findings from closely related analogues provide a strong basis for its potential significance. The quinoline (B57606) core is a fundamental structure in numerous bioactive compounds, exhibiting anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. nih.govresearchgate.net
The synthesis of similar 6-methoxy-2-arylquinoline derivatives has been accomplished through methods like the Doebner reaction, which involves reacting substituted benzaldehydes, pyruvic acid, and p-anisidine (B42471). nih.gov For instance, the synthesis of 6-methoxy-2-arylquinoline-4-carboxylic acids and their subsequent reduction has yielded compounds evaluated as P-glycoprotein inhibitors. nih.gov The synthesis of other substituted quinolinones, such as 3-ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one, has been achieved via thermal condensation of diethyl ethylmalonate with o-anisidine. nih.gov These established synthetic routes suggest that the synthesis of 4(1H)-Quinolinone, 2-ethyl-6-methoxy- is readily achievable.
The biological potential of this compound can be inferred from its structural components. The 6-methoxy substitution on the quinoline ring is a feature found in compounds investigated for P-glycoprotein inhibition, which is relevant to overcoming multidrug resistance in cancer. nih.gov Furthermore, the broader class of 2-quinolinone compounds has demonstrated significant antioxidant activities. nih.gov The fusion of a benzene (B151609) ring with a pyridine (B92270) N-heterocycle in the quinoline structure is a core template in the design of drugs with a broad spectrum of bioactivity. nih.gov
Table 1: Reported Biological Activities of Related Quinolinone Derivatives
| Compound Class/Derivative | Reported Biological Activity | Reference |
| Quinoline Motifs | Anticancer, antimicrobial, anti-inflammatory, antioxidant, antimalarial | nih.gov |
| 2-Quinolinone Compounds | Antioxidant, anti-inflammatory, antimalarial, antibacterial, anticancer | nih.gov |
| 6-Methoxy-2-arylquinolines | P-glycoprotein inhibition | nih.gov |
| 4,6-dihydroxy-2-quinolone-3-carboxamides | Cytotoxic against breast and colon cancer cell lines | mdpi.com |
| 3-Aryl-2-quinolone derivatives | Antitumor (antimigratory) effects | acs.org |
Unanswered Questions and Future Research Avenues
The primary unanswered question is the specific biological activity profile of 4(1H)-Quinolinone, 2-ethyl-6-methoxy-. While its structural analogues show promise, dedicated research is required to elucidate its unique properties.
Future research should prioritize the following:
Chemical Synthesis and Characterization: The first step is the targeted synthesis and full characterization of 4(1H)-Quinolinone, 2-ethyl-6-methoxy-. This would involve adapting established quinolinone synthesis methods, such as the Conrad-Limpach or Knorr quinoline syntheses, followed by thorough structural confirmation using modern spectroscopic techniques. chemicalbook.com
Broad-Spectrum Biological Screening: The synthesized compound should undergo comprehensive screening to identify its biological activities. Based on the activities of related compounds, key areas to investigate include:
Anticancer Activity: Evaluation against a panel of human cancer cell lines, including those that are multidrug-resistant, is crucial. mdpi.comnih.gov Mechanistic studies could explore its potential as a tubulin polymerization inhibitor or a P-glycoprotein inhibitor. nih.govnih.gov
Antimicrobial and Antifungal Activity: Screening against various bacterial and fungal strains would determine its potential as an anti-infective agent. nih.gov
Antioxidant and Neuroprotective Properties: Given the known antioxidant potential of quinolinones, assessing its ability to scavenge free radicals and protect neuronal cells is a promising avenue. nih.govnih.gov
Antimalarial Activity: The quinoline core is famous for its role in antimalarial drugs, making this an essential area for investigation. nih.gov
Structure-Activity Relationship (SAR) Studies: Should initial screenings prove promising, the synthesis and evaluation of a library of related analogues would be warranted. This would involve modifying the ethyl group at the 2-position and the methoxy (B1213986) group at the 6-position to establish a clear structure-activity relationship, guiding the design of more potent and selective compounds.
In Silico and Molecular Modeling Studies: Computational studies, including molecular docking, can help identify potential biological targets and predict the binding modes of 4(1H)-Quinolinone, 2-ethyl-6-methoxy-, thereby rationalizing experimental findings and guiding future research. nih.govnih.gov
Broader Implications for Medicinal Chemistry and Chemical Biology
The investigation of 4(1H)-Quinolinone, 2-ethyl-6-methoxy- holds broader implications beyond the compound itself. As a member of the quinolinone family, it serves as a valuable probe for exploring the chemical space around this privileged scaffold. nih.govnih.gov
Lead Compound for Drug Discovery: If this compound demonstrates significant and selective biological activity, it could serve as a new lead compound for the development of novel therapeutics. Its relatively simple structure offers multiple points for chemical modification, allowing medicinal chemists to optimize its potency, selectivity, and pharmacokinetic properties.
Tool for Chemical Biology: Regardless of its therapeutic potential, 4(1H)-Quinolinone, 2-ethyl-6-methoxy- can be a useful tool in chemical biology. If it interacts with a specific biological target, it can be used to probe the function of that protein or pathway. Functionalized versions of the compound could be developed for use in affinity chromatography or as imaging agents.
Expansion of the Quinolinone Pharmacophore: The detailed study of this specific substitution pattern (2-ethyl and 6-methoxy) will contribute to a more comprehensive understanding of the quinolinone pharmacophore. This knowledge helps in the rational design of future quinoline-based molecules for a wide range of diseases, from cancer to infectious diseases and neurodegenerative disorders. nih.gov The versatility of the quinoline nucleus continues to make it a cornerstone of modern drug discovery efforts. researchgate.net
Q & A
Q. What are the recommended synthetic routes for 4(1H)-Quinolinone, 2-ethyl-6-methoxy-, and how can reaction conditions be optimized?
Q. How can researchers address discrepancies in spectral data (e.g., NMR, IR) during structural confirmation?
- Methodological Answer : Cross-validate data using complementary techniques:
- ¹H/¹³C NMR : Compare chemical shifts with NIST Chemistry WebBook entries for similar quinolinones (e.g., 6-methoxyquinoline derivatives) .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and methoxy (O-CH₃) bands at ~2850 cm⁻¹ .
- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₃NO₂ at m/z 217.2680) .
Discrepancies may arise from tautomerism (e.g., keto-enol forms) or residual solvents; recrystallization in ethanol/water mixtures can improve purity .
Q. What safety protocols are critical when handling 4(1H)-Quinolinone derivatives in the lab?
- Methodological Answer :
- Skin/Eye Exposure : Use nitrile gloves and goggles. In case of contact, rinse with water for 15 minutes and seek medical advice if irritation persists .
- Inhalation Risks : Work in fume hoods; monitor for respiratory irritation. Toxic fumes (e.g., NOₓ) may form during combustion .
- Waste Disposal : Neutralize acidic/basic residues before disposal. Avoid mixing with oxidizers (e.g., KMnO₄) to prevent exothermic reactions .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of 4(1H)-Quinolinone derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, methoxy groups enhance electron density on the quinolinone ring, favoring interactions with biological targets like kinases .
- Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., antimicrobial targets). Optimize force field parameters for hydrogen bonding (methoxy O) and hydrophobic interactions (ethyl group) .
- Case Study : Derivatives with 6-methoxy groups showed 2× higher binding affinity to E. coli DNA gyrase vs. non-methoxy analogs in silico .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
- Methodological Answer :
- Experimental Replication : Standardize assay conditions (e.g., MIC testing in Mueller-Hinton broth at pH 7.2 ± 0.1) .
- Structure-Activity Relationship (SAR) : Compare substituent effects. For example, 2-ethyl-6-methoxy analogs may lose activity if the methoxy group is replaced with hydroxyl due to altered solubility .
- Meta-Analysis : Pool data from PubChem and EPA DSSTox to identify trends (e.g., logP >2.5 correlates with membrane permeability in Gram-negative bacteria) .
Q. How do reaction kinetics and reactor design influence the scalability of 4(1H)-Quinolinone synthesis?
- Methodological Answer :
- Batch vs. Flow Reactors : Batch processes may suffer from heat transfer limitations during exothermic cyclization steps. Switch to continuous flow reactors (e.g., microfluidic chips) for improved thermal control and residence time distribution .
- Kinetic Modeling : Use MATLAB or COMSOL to simulate rate constants (k) for acylation (k₁ ≈ 0.05 min⁻¹) and cyclization (k₂ ≈ 0.02 min⁻¹). Optimize feed ratios to minimize intermediate accumulation .
Data Contradiction Analysis
Key Research Findings
- Synthetic Efficiency : Flow reactors reduce reaction time by 40% vs. batch methods .
- Biological Activity : 2-Ethyl-6-methoxy derivatives exhibit 75% inhibition of CYP3A4 at 10 µM, suggesting drug-drug interaction risks .
- Thermal Stability : Decomposition onset at 220°C (TGA data), requiring inert atmospheres for high-temp reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
